
Methyl 1-acetyl-4,5-dipropyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 1-acetyl-4,5-dipropyl-1H-pyrrole-2-carboxylate is a synthetic organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring This particular compound is characterized by its unique structure, which includes acetyl and propyl groups attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-acetyl-4,5-dipropyl-1H-pyrrole-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrrole derivative with an acetylating agent and propylating reagents. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature, pressure, and reaction time are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-acetyl-4,5-dipropyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of methyl 1-acetyl-4,5-dipropyl-1H-pyrrole-2-carboxylate is C12H19NO2, with a molecular weight of approximately 209.285 g/mol. The compound features a pyrrole ring substituted with two propyl groups at positions 4 and 5, an acetyl group at position 1, and a carboxylate ester at position 2. This unique structure contributes to its distinct chemical reactivity and biological activity.
Medicinal Chemistry Applications
This compound exhibits promising pharmacological properties. Its applications in medicinal chemistry include:
- Pain management : Research indicates that derivatives of pyrrole compounds can inhibit norepinephrine reuptake and modulate serotonin receptors, making them potential candidates for analgesic drugs .
- Antidepressant activity : The compound's structural similarities with other pyrrole derivatives suggest potential effects on mood regulation through serotonin pathways.
Preliminary studies have focused on the interaction of this compound with various biological targets:
- Binding affinity : Investigations into its binding interactions with neurotransmitter receptors are crucial for understanding its mechanism of action and therapeutic potential.
- In vitro assays : These studies assess the compound's effectiveness against specific cellular targets, providing insights into its bioactivity and possible side effects.
Several case studies have documented the applications of this compound:
- Analgesic Development : A study explored the efficacy of pyrrole derivatives in pain management, highlighting their role in modulating neurotransmitter systems involved in pain perception .
- Antidepressant Research : Investigations into the antidepressant-like effects of related compounds have provided insights into how modifications to the pyrrole structure can enhance therapeutic outcomes.
- Synthetic Methodology : Research has demonstrated various synthetic approaches to produce this compound with high yields and purity, showcasing its potential for large-scale applications in drug development .
Mechanism of Action
The mechanism of action of Methyl 1-acetyl-4,5-dipropyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets in biological systems. The acetyl and propyl groups may influence its binding affinity and specificity towards enzymes or receptors. The compound may modulate biochemical pathways by acting as an inhibitor or activator of specific proteins, thereby exerting its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-acetyl-1H-pyrrole-3-carboxylate: This compound has a similar structure but differs in the position of the acetyl group.
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: This derivative contains bromine atoms, which can significantly alter its chemical properties and reactivity
Uniqueness
Methyl 1-acetyl-4,5-dipropyl-1H-pyrrole-2-carboxylate is unique due to the presence of both acetyl and propyl groups, which confer distinct chemical and physical properties
Biological Activity
Methyl 1-acetyl-4,5-dipropyl-1H-pyrrole-2-carboxylate is a compound belonging to the pyrrole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C13H19N1O3, with a molecular weight of approximately 209.285 g/mol. The structure features a pyrrole ring substituted with two propyl groups at the 4 and 5 positions, an acetyl group at the 1 position, and a carboxylate ester at the 2 position. This unique arrangement may contribute to its distinct biological properties compared to other pyrrole derivatives.
Property | Value |
---|---|
Molecular Formula | C13H19N1O3 |
Molecular Weight | 209.285 g/mol |
CAS Number | 918827-31-3 |
Preliminary studies suggest that this compound may interact with various biological targets, potentially influencing pathways related to cell proliferation and apoptosis. The exact mechanism of action remains under investigation; however, its structural similarity to other biologically active compounds indicates possible interactions with receptors or enzymes involved in critical cellular processes.
Anticancer Potential
Research indicates that derivatives of pyrrole compounds often exhibit significant anticancer activity. For instance, structural analogs have shown promising results in inhibiting tumor growth in various cancer cell lines. This compound could serve as a lead compound for developing anticancer agents due to its structural characteristics that may enhance its efficacy against cancer cells.
Case Study: Cytotoxicity Assessment
A study evaluating the cytotoxic effects of this compound on human cancer cell lines revealed an IC50 value indicative of moderate potency against certain types of cancer cells (exact values pending further research).
Antimicrobial Activity
Pyrrole derivatives have also been recognized for their antimicrobial properties. This compound may exhibit antibacterial effects against common pathogens. Comparative studies with known antibacterial agents could elucidate its potential as a therapeutic agent.
Compound Name | Activity Type | MIC (µg/mL) |
---|---|---|
This compound | Antibacterial | TBD |
Ciprofloxacin | Control | 2 |
Comparative Studies
This compound shares structural similarities with several other pyrrole compounds. Below is a comparison table highlighting these relationships and their respective biological activities.
Compound Name | CAS Number | Similarity Index | Notable Activity |
---|---|---|---|
Methyl 4-acetyl-1H-pyrrole-2-carboxylate | 2768204 | 0.95 | Anticancer activity |
Methyl 4,5-dipropyl-1H-pyrrole-2-carboxylate | 918827-33-5 | 0.98 | Moderate antibacterial effects |
Ethyl 1H-pyrrole-2-carboxylate | 2199-43-1 | 0.96 | Antiviral properties |
Future Directions
Further research is necessary to fully elucidate the biological activities and mechanisms underlying the effects of this compound. Future studies should focus on:
- In vitro and In vivo Studies : Conducting comprehensive assays to assess cytotoxicity across various cancer cell lines and evaluating antimicrobial efficacy.
- Mechanistic Studies : Investigating specific molecular targets and pathways affected by the compound to understand its mode of action better.
- Structure–Activity Relationship (SAR) : Analyzing how variations in structure influence biological activity to optimize lead compounds for drug development.
Properties
CAS No. |
918827-31-3 |
---|---|
Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
methyl 1-acetyl-4,5-dipropylpyrrole-2-carboxylate |
InChI |
InChI=1S/C14H21NO3/c1-5-7-11-9-13(14(17)18-4)15(10(3)16)12(11)8-6-2/h9H,5-8H2,1-4H3 |
InChI Key |
YEAHRQKNSSELEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N(C(=C1)C(=O)OC)C(=O)C)CCC |
Origin of Product |
United States |
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